molecular formula C19H22N2O4S B2377128 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 926032-10-2

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2377128
CAS RN: 926032-10-2
M. Wt: 374.46
InChI Key: SVPCFTXBTCHPCQ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is part of a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality enables the construction of the [1,4]oxazepine ring and acts as an enzyme prosthetic zinc-binding group when these compounds are used as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Heterocyclic Hybrid Synthesis

This compound is also related to benzimidazole-tethered oxazepine heterocyclic hybrids. These hybrids have been synthesized and studied using X-ray diffraction and DFT methods. They demonstrate potential in nonlinear optical (NLO) applications, showing regions of electrophilic and nucleophilic reactivity (Almansour et al., 2016).

One-pot Multicomponent Synthesis

In addition, a novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This process is efficient, yielding good results at ambient temperatures (Shaabani et al., 2010).

Eco-friendly Synthesis in Aqueous Media

Research also highlights an eco-friendly and efficient method for the synthesis of benzoxazepine and malonamide derivatives in aqueous media. This method employs a special heterogeneous catalytic system, demonstrating the potential for sustainable and environmentally friendly chemical synthesis (Babazadeh et al., 2016).

Distribution in Tissues

Studies have explored the distribution of substituted dibenzoxazepines in the tissues of dogs, highlighting the potential for medical applications involving tissue targeting (Dreyfuss et al., 1973).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-9-10-25-18-8-6-15(12-17(18)19(21)22)20-26(23,24)16-7-5-13(2)14(3)11-16/h5-8,11-12,20H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPCFTXBTCHPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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